molecular formula C17H16BrClN2O3 B2405118 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone CAS No. 1904230-67-6

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone

Cat. No.: B2405118
CAS No.: 1904230-67-6
M. Wt: 411.68
InChI Key: BEXGKTFKYIFIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone features a pyrrolidine ring substituted with a 3-bromopyridinyl ether moiety and a 4-chlorophenoxy ethanone group. While direct data on its applications are absent in the provided evidence, its synthesis likely involves palladium-catalyzed cross-coupling reactions, as seen in structurally related compounds .

Properties

IUPAC Name

1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(4-chlorophenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O3/c18-15-2-1-8-20-17(15)24-14-7-9-21(10-14)16(22)11-23-13-5-3-12(19)4-6-13/h1-6,8,14H,7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXGKTFKYIFIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of 3-bromopyridin-2-yl ether: This step involves the reaction of 3-bromopyridine with an appropriate alcohol under basic conditions to form the ether linkage.

    Pyrrolidine ring formation: The next step involves the formation of the pyrrolidine ring through a cyclization reaction.

    Coupling with 4-chlorophenoxyacetyl chloride: The final step involves the coupling of the intermediate with 4-chlorophenoxyacetyl chloride under basic conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone has several scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: This compound is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The bromopyridinyl and chlorophenoxy groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Halogenated Aromatic Systems

(a) Pyrazole Derivatives ()

Compounds such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Acta Cryst. E 2012, o2586) and 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one (Acta Cryst. E 2012, o2655–2656) share halogenated aryl groups. Key differences include:

  • Core Structure : Pyrazole vs. pyrrolidine in the target compound.
  • Substituent Effects: The 4-fluorophenyl group in pyrazole derivatives may enhance metabolic stability compared to the 4-chlorophenoxy group in the target compound.
  • Biological Implications : Pyrazole derivatives are often explored for anti-inflammatory and antimicrobial activities, whereas pyrrolidine-based compounds may exhibit CNS activity due to improved blood-brain barrier penetration .
(b) Pyrrol-3-one Derivatives ()

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one features a pyrrolone core with thiophene and chlorophenyl substituents. Comparison highlights:

  • Electron-Deficient Systems: The ethanone group in the target compound vs. the α,β-unsaturated ketone in pyrrol-3-one derivatives.
  • Synthetic Routes : Cyclization reactions dominate in pyrrol-3-one synthesis, while the target compound likely requires cross-coupling steps .

Functional Group Comparisons: Ether Linkages and Halogens

(a) Bromopyridinyl Ether Moieties ()

The synthesis of 5-((3R)-3-((4-(4-acetylcyclohex-1-en-1-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-4-chloropyridazin-3(2H)-one (P-0070) involves Suzuki-Miyaura coupling with a bromopyridinyl ether precursor. Similarities include:

  • Synthetic Methodology: Use of Pd catalysts (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) for aryl-ether formation.
  • Halogen Positioning : The 3-bromo substituent on pyridine in the target compound may sterically hinder coupling reactions compared to 4-bromo analogs .
(b) Chlorophenoxy Groups ()

Pyridin-2(1H)-one derivatives like 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile demonstrate that chloro and bromo substituents enhance antioxidant activity (e.g., 79.05% DPPH scavenging vs. ascorbic acid’s 82.71%). The target compound’s 4-chlorophenoxy group could similarly contribute to radical scavenging or receptor binding .

Biological Activity

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a bromopyridinyl group, a pyrrolidinyl moiety, and a chlorophenoxy group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C13H17BrN2O3C_{13}H_{17}BrN_2O_3 with a molecular weight of 329.19 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₃H₁₇BrN₂O₃
Molecular Weight329.19 g/mol
CAS Number1904230-67-6

Synthesis

The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone typically involves several steps:

  • Formation of 3-bromopyridin-2-yl ether : Reaction of 3-bromopyridine with an alcohol under basic conditions.
  • Pyrrolidine ring formation : Cyclization reaction to form the pyrrolidine ring.
  • Coupling with 4-chlorophenoxyacetyl chloride : Final coupling step under basic conditions to yield the target compound.

Antimicrobial Properties

Compounds with similar structures have demonstrated significant antimicrobial activity. For example, derivatives containing pyrrolidine rings are often associated with antimicrobial effects, suggesting that 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone may exhibit similar properties. The presence of the bromopyridine moiety is believed to enhance biological activity through interactions with various biological targets .

Anticancer Activity

Research indicates that compounds featuring halogenated aromatic rings and pyrrolidine moieties often exhibit anticancer properties. The mechanism of action may involve the inhibition of specific enzymes or receptors involved in cancer pathways, making this compound a candidate for further investigation in oncology .

Case Studies and Experimental Data

Several studies have explored the biological activities of related compounds:

  • Anticancer Study : A study on pyrrolidine derivatives revealed that certain analogs exhibited potent cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The presence of electron-withdrawing groups like chlorine was found to enhance activity .
  • Antimicrobial Evaluation : A comparative analysis showed that compounds similar to 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in treating infections .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The bromopyridinyl and chlorophenoxy groups are thought to play crucial roles in modulating enzyme activity and receptor interactions, potentially leading to therapeutic effects in various diseases .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone?

Answer:
Synthesis typically involves multi-step reactions, starting with intermediates such as 3-bromopyridin-2-ol and functionalized pyrrolidine derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 3-bromopyridin-2-ol with a pyrrolidine derivative under alkaline conditions (e.g., K₂CO₃ in DMF) to form the pyrrolidinyl-oxypyridine intermediate .
  • Coupling reactions : Introducing the 4-chlorophenoxy group via a ketone linker, often using reagents like 2-chloroethyl-4-chlorophenyl ether in the presence of a base .
    Optimization factors :
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .
  • Catalysts : Triethylamine or DMAP may accelerate coupling steps .
    Post-synthesis purification via column chromatography or recrystallization is critical for >95% purity .

Basic: How is the molecular structure of this compound validated, and what analytical techniques are recommended?

Answer:
Structural confirmation requires a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify connectivity of the pyrrolidine, bromopyridine, and chlorophenoxy groups. Key signals include aromatic protons (δ 7.2–8.5 ppm) and pyrrolidine CH₂ groups (δ 2.5–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~450–460) .
  • X-ray crystallography : For absolute stereochemical assignment if chiral centers are present .
  • HPLC : To assess purity (>98% for biological assays) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in biological data (e.g., IC₅₀ values) may arise from:

  • Assay variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration). Validate assays using positive controls (e.g., staurosporine for kinase inhibition) .
  • Compound stability : Hydrolysis of the ketone or bromopyridine group under assay conditions. Perform stability studies via LC-MS over 24–48 hours .
  • Off-target effects : Use selectivity profiling (e.g., kinase panels) to distinguish target-specific activity .
    Methodological mitigation :
  • Replicate experiments across independent labs.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Advanced: What strategies are recommended for optimizing the pharmacokinetic (PK) properties of this compound?

Answer:
PK optimization focuses on:

  • Lipophilicity : Adjust logP via substituent modifications (e.g., replacing 4-chlorophenoxy with fluorinated analogs) to enhance membrane permeability .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrrolidine ring to reduce CYP450-mediated oxidation .
  • Solubility : Incorporate hydrophilic moieties (e.g., PEG linkers) or salt forms (e.g., hydrochloride) .
    In vitro models :
  • Use Caco-2 assays for permeability and microsomal stability tests .
  • Computational modeling (e.g., QSAR) to predict ADME properties .

Advanced: How can the compound’s interaction with biological targets be mechanistically characterized?

Answer:
Mechanistic studies involve:

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) .
  • Structural biology : Co-crystallization with target proteins (e.g., kinases) to identify key hydrogen bonds or halogen interactions (Br···π) .
  • Functional studies : Knockout cell lines or siRNA silencing to confirm target engagement .
    Example : If targeting a kinase, measure phosphorylation inhibition via Western blot or ELISA .

Basic: What are the critical stability considerations for storing and handling this compound?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromopyridine moiety .
  • Moisture : Use desiccants to avoid hydrolysis of the ketone group .
  • Solubility : Prepare stock solutions in anhydrous DMSO and aliquot to minimize freeze-thaw cycles .

Advanced: How can researchers leverage this compound’s scaffold for designing derivatives with enhanced activity?

Answer:

  • Bioisosteric replacement : Substitute the 4-chlorophenoxy group with bioisosteres (e.g., 4-fluorophenyl or pyridyl) to improve target selectivity .
  • Fragment-based drug design : Use the pyrrolidine-oxypyridine core as a fragment to build larger inhibitors via click chemistry .
  • Pro-drug strategies : Mask the ketone as an ester or imine to enhance oral bioavailability .

Basic: What safety and handling protocols are essential for working with this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
  • Waste disposal : Follow hazardous waste guidelines for brominated/organic compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.